molecular formula C16H21NO4S B2709781 3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine CAS No. 1311995-46-6

3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine

Cat. No.: B2709781
CAS No.: 1311995-46-6
M. Wt: 323.41
InChI Key: UAVWWZCTLSRKTB-UHFFFAOYSA-N
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Description

The compound 3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine is a structurally complex molecule featuring a piperidine core substituted with a 1,3-dioxolane ring at the 3-position and a sulfonyl group bearing an (E)-styryl moiety at the 1-position. Structural elucidation of such compounds typically relies on crystallographic techniques facilitated by programs like SHELX and visualization tools such as ORTEP .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-22(19,12-8-14-5-2-1-3-6-14)17-9-4-7-15(13-17)16-20-10-11-21-16/h1-3,5-6,8,12,15-16H,4,7,9-11,13H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVWWZCTLSRKTB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine is a synthetic derivative that incorporates a 1,3-dioxolane ring, a sulfonyl group, and a piperidine moiety. This structural complexity suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections explore its biological activity, including antibacterial and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H20N2O4S
  • Molecular Weight : 336.41 g/mol
  • IUPAC Name : this compound

The presence of the dioxolane ring is significant as it is known to enhance solubility and stability in biological systems. The sulfonyl group contributes to the compound's reactivity and potential interaction with biological targets.

Antibacterial Activity

A series of studies have evaluated the antibacterial properties of compounds related to the dioxolane structure. For instance, a study synthesized various 1,3-dioxolanes and assessed their activity against several bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Compound 1Staphylococcus aureus625 - 1250
Compound 2Staphylococcus epidermidis625 - 1250
Compound 3Pseudomonas aeruginosa625
Compound 4Enterococcus faecalis625
Compound 5Escherichia coliNot active

The data indicates that compounds derived from the dioxolane structure exhibit significant antibacterial activity against Gram-positive bacteria such as S. aureus and E. faecalis, while showing limited or no activity against Gram-negative bacteria like E. coli .

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of these compounds has also been investigated. The following table summarizes the antifungal efficacy against Candida albicans:

CompoundAntifungal Activity (MIC µg/mL)
Compound A156.25
Compound B312.5
Compound C>312.5

Most tested dioxolane derivatives demonstrated excellent antifungal activity against C. albicans, with MIC values indicating effective inhibition at relatively low concentrations .

The proposed mechanism of action for the biological activity of dioxolane derivatives involves:

  • Cell Membrane Disruption : The sulfonyl group may interact with bacterial cell membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Pathways : Dioxolanes can act as enzyme inhibitors by mimicking substrates or altering enzyme conformation.

Case Study 1: Synthesis and Screening of Dioxolanes

A study published in the journal Molecules detailed the synthesis of various chiral and racemic dioxolanes. The researchers found that certain configurations exhibited enhanced antibacterial properties compared to their racemic counterparts. This highlights the significance of stereochemistry in drug design .

Case Study 2: Structure-Activity Relationship (SAR)

Research on structure-activity relationships has shown that modifications at specific positions on the dioxolane ring can significantly influence biological activity. For example, substituents on the phenyl group were found to enhance both antibacterial and antifungal activities, suggesting a targeted approach in future drug development .

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonylpiperidine core, which is known for its versatility in medicinal chemistry. The presence of the 1,3-dioxolane ring and the phenylethenyl group enhances the compound's structural complexity, potentially impacting its pharmacological properties.

Anticonvulsant Activity

Research has shown that compounds similar to 3-(1,3-Dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine exhibit anticonvulsant properties. For instance, studies on related dioxopyrrolidin compounds demonstrated significant effectiveness in animal models for epilepsy . These compounds were found to inhibit calcium currents mediated by Cav1.2 channels, which are crucial in neuronal excitability.

Analgesic Properties

The compound has been evaluated for its analgesic effects. In vivo studies indicated that related compounds significantly reduced pain responses in models of neuropathic pain and inflammatory pain . The mechanism of action appears to involve modulation of neurotransmitter uptake pathways, particularly affecting the dopamine and norepinephrine transporters .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the dioxolane ring through the reaction of diols with aldehydes or ketones. Following this, the sulfonylation and subsequent coupling reactions introduce the piperidine moiety and phenylethenyl group.

Synthetic Pathway Example

A simplified synthetic route may include:

  • Formation of Dioxolane : Reacting a diol with an aldehyde under acidic conditions.
  • Sulfonylation : Introducing a sulfonyl group using sulfonyl chlorides.
  • Piperidine Formation : Cyclization involving amines to form the piperidine ring.
  • Final Coupling : Attaching the phenylethenyl group through palladium-catalyzed cross-coupling reactions.

In Vitro Studies

In vitro assays have been conducted to assess the compound's affinity for various receptors and transporters. High-throughput screening methods have identified promising candidates with significant interactions at dopamine and norepinephrine receptors . These interactions suggest potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study published in International Journal of Molecular Sciences highlighted a related compound's ability to alleviate seizures in animal models while showing minimal side effects .
  • Another investigation focused on pain management demonstrated that dioxolane derivatives could effectively reduce nociceptive responses without significant toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparative analysis focuses on structural motifs, functional group variations, conformational preferences, and intermolecular interactions between the target compound and its analogues.

Table 1. Structural and Functional Comparison

Feature 3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone
Core Structure Piperidine ring Pyrazoline ring
Key Substituents 3-(1,3-dioxolan-2-yl), 1-sulfonyl-(E)-styryl 3-(4-methylphenyl), 1-acetyl, 5-(E)-styryl
Styryl Configuration (E)-configuration (E)-configuration
Ring Conformation Likely chair (piperidine) Envelope conformation (pyrazoline; deviation: 0.107 Å)
Hydrogen Bonding Potential C–H···O (sulfonyl group) Observed C–H···O (acetyl group) forming 1D chains
Polarity High (sulfonyl group) Moderate (acetyl group)

Core Structural Motifs

The piperidine ring in the target compound is a six-membered saturated heterocycle, which typically adopts a chair conformation to minimize steric strain. In contrast, the pyrazoline ring in the analogue from is a five-membered unsaturated heterocycle that adopts an envelope conformation due to puckering at the nitrogen atom .

Functional Group Variations

  • Sulfonyl vs. Acetyl Groups : The sulfonyl group (–SO₂–) in the target compound is a stronger electron-withdrawing group compared to the acetyl (–CO–) group in the analogue. This enhances polarity and may increase solubility in polar solvents.
  • Dioxolane vs. Methylphenyl: The 1,3-dioxolane ring in the target compound serves as a masked ketone, offering synthetic versatility.

Intermolecular Interactions

The acetyl group in the analogue participates in C–H···O hydrogen bonds, forming one-dimensional chains along the crystallographic c-axis . Additionally, the (E)-styryl group in both compounds may engage in π-π stacking or van der Waals interactions.

Discussion of Research Findings

  • Crystallographic Methods : Structural comparisons rely heavily on tools like SHELXL for refinement and ORTEP for visualization . These programs enable precise determination of bond lengths, angles, and torsion angles critical for conformational analysis.
  • Functional Group Impact : The sulfonyl group’s electron-withdrawing nature may render the target compound more reactive in nucleophilic substitution reactions compared to the acetyl-bearing analogue.
  • Biological Implications : While neither compound’s bioactivity is discussed in the evidence, the sulfonyl group’s polarity and hydrogen-bonding capacity could enhance interactions with biological macromolecules compared to the acetyl group.

Q & A

Q. What are the optimal synthetic routes for 3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core and subsequent functionalization. Key steps include:
  • Sulfonylation : Reacting piperidine derivatives with sulfonyl chlorides under basic conditions (e.g., using K₂CO₃ as a base in anhydrous THF) .
  • Ethenyl Coupling : Employing palladium-catalyzed cross-coupling (e.g., Heck reaction) to introduce the (E)-2-phenylethenyl group, ensuring stereochemical control via temperature modulation (60–80°C) and inert atmosphere .
    Critical Parameters :
  • Purity of intermediates (monitored via TLC/HPLC) .
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for extraction) .
    Yield Optimization : Adjust stoichiometry (1.2–1.5 eq. of sulfonyl chloride) and reaction time (12–24 hrs) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (methanol:buffer = 65:35, pH 4.6 adjusted with glacial acetic acid) to assess purity. System suitability tests include resolution >2.0 between peaks .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and sulfonyl group (δ 3.1–3.5 ppm for SO₂ adjacent protons) .
  • IR : Validate sulfonyl (1350–1160 cm⁻¹, asymmetric/symmetric S=O stretches) and ethenyl (1650 cm⁻¹, C=C stretch) functionalities .
    Data Contradictions : Discrepancies in melting points or NMR shifts may indicate residual solvents or isomerization; repeat analyses under standardized conditions .

Advanced Research Questions

Q. What computational chemistry approaches are recommended to model the electronic structure and reactivity of this sulfonylpiperidine derivative?

  • Methodological Answer :
  • DFT Studies : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. Basis sets like B3LYP/6-311+G(d,p) are suitable for sulfur-containing systems .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to assess conformational stability of the dioxolane ring and sulfonyl group .
    Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Q. How can in vitro assays be designed to evaluate the interaction of this compound with biological targets, considering potential false positives?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to enzymes like CYP450 isoforms. Include controls (e.g., ketoconazole for CYP3A4) to validate specificity .
  • Counter-screening against P-gp transporters (e.g., calcein-AM assay) to rule out non-specific efflux effects .
    False Positive Mitigation :
  • Pre-incubate compounds with glutathione to test for thiol-reactivity (common in sulfonyl derivatives) .
  • Use orthogonal techniques (SPR vs. MST) to confirm binding affinity .

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